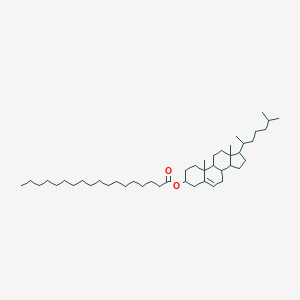

Cholest-5-en-3-yl octadecanoate

Beschreibung

Eigenschaften

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPOTDGOASDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407517, DTXSID20865779 | |

| Record name | Cholest-5-en-3-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_39532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-05-0 | |

| Record name | Cholest-5-en-3-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenic Occurrence and Physiological Distribution of Cholest 5 En 3 Yl Octadecanoate

Natural Abundance Across Biological Taxa

Cholest-5-en-3-yl octadecanoate, the ester formed from cholesterol and stearic acid, is a naturally occurring lipid found in a diverse range of organisms, from simple eukaryotes to complex animal systems. Its presence is indicative of the fundamental role of cholesterol and its esters in biological processes.

Detection in Marine Algae and Other Lower Eukaryotes (e.g., Gloiopeltis furcata)

The compound has been specifically identified in the red marine alga Gloiopeltis furcata nih.gov. Cholesterol itself is recognized as the principal sterol in many red macroalgae researchgate.net. Its esterified forms, such as the octadecanoate, serve as storage and transport molecules within these organisms. The detection in lower eukaryotes like marine algae underscores the ancient evolutionary origins of cholesterol metabolism.

Presence in Fungi and Plant Systems (e.g., Meyerozyma guilliermondii, Glycine max)

While direct detection of this compound in all specific examples is not extensively documented, the precursor molecule, Cholest-5-en-3-ol (cholesterol), has been reported in the fungus Meyerozyma guilliermondii and the plant Glycine max (soybean) nih.gov. Fungi and plants synthesize a variety of sterols, and the esterification of these sterols, including cholesterol where present, is a common metabolic process. For instance, a related compound, Cholest-5-en-3-ol (3β)-, 9-octadecenoate, has been identified in the fungus Fusarium venenatum researchgate.net. In plants, phytosterols (B1254722) are more common, but cholesterol and its esters can be found nih.gov. The presence of the foundational cholesterol molecule in these taxa suggests the potential for its esterification into forms like octadecanoate.

Distribution in Animal Tissues and Biofluids (Non-Human Specifics)

In animals, cholesterol is a ubiquitous and essential component of all tissues nih.gov. Cholesteryl esters, including this compound, are the primary form in which cholesterol is stored within cells and transported between tissues in the blood plasma nih.gov. These esters are major constituents of lipoprotein particles, such as chylomicrons and low-density lipoproteins (LDL), which facilitate the movement of hydrophobic lipids through the aqueous environment of the blood nih.gov. They are found throughout various animal tissues, reflecting their critical role in lipid homeostasis and as a reserve for steroid hormone synthesis and membrane maintenance nih.gov.

Table 1: Documented Occurrence of this compound and its Precursor

| Organism/System | Compound Detected | Taxon | Significance |

|---|---|---|---|

| Gloiopeltis furcata | This compound | Marine Algae | Direct evidence of the compound in lower eukaryotes. nih.gov |

| Meyerozyma guilliermondii | Cholest-5-en-3-ol (Cholesterol) | Fungus | Indicates the presence of the precursor for esterification. nih.gov |

| Glycine max (Soybean) | Cholest-5-en-3-ol (Cholesterol) | Plant | Shows the existence of the base sterol in plant systems. nih.gov |

Subcellular Compartmentalization and Storage Localization

The chemical properties of this compound dictate its location within the cell, distinguishing it from its unesterified precursor, cholesterol.

Intracellular Lipid Droplet Dynamics

Being more hydrophobic than free cholesterol, this compound is not a structural component of membranes. Instead, it is sequestered and packed into specialized organelles known as intracellular lipid droplets nih.gov. These droplets serve as the primary sites for storing neutral lipids, including cholesteryl esters and triglycerides. This storage mechanism allows the cell to maintain a readily accessible pool of cholesterol that can be mobilized by hydrolyzing the ester bond, without disrupting the integrity of cellular membranes.

Association with Cellular Membranes (Excluding Plasma Membrane Concentration Data)

Unlike free cholesterol, which is a crucial component for maintaining the fluidity and integrity of cellular membranes, its esterified form, this compound, does not integrate into lipid bilayers nih.gov. The bulky, nonpolar octadecanoate chain prevents the molecule from aligning properly with the phospholipids (B1166683) that form the membrane structure. While organelles like the endoplasmic reticulum and mitochondria have very low levels of even unesterified cholesterol, cholesteryl esters are effectively excluded from these and other cellular membranes, being almost exclusively confined to the core of lipid droplets nih.gov.

Table 2: Subcellular Localization of Cholesterol and its Ester

| Molecule | Location | Function |

|---|---|---|

| Cholest-5-en-3-ol (Cholesterol) | Cellular Membranes (e.g., Plasma Membrane) | Membrane structure and fluidity modulation. nih.gov |

Extracellular Transport Mechanisms in Biological Systems

The transport of the highly lipophilic this compound in the aqueous environment of the bloodstream is facilitated by its incorporation into lipoproteins.

Cholesteryl esters, including this compound, are core components of lipoproteins, which are complex particles responsible for transporting lipids throughout the body. google.com These esters are primarily located in the hydrophobic core of lipoprotein particles, shielded from the aqueous plasma.

This compound is found in various classes of lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). collectionscanada.gc.ca The distribution of cholesteryl stearate (B1226849) among these lipoproteins is not uniform and is influenced by various factors, including diet and metabolic state.

The enzyme LCAT, which is primarily associated with HDL, plays a crucial role in the formation of cholesteryl esters in the plasma, including cholesteryl stearate. collectionscanada.gc.ca These newly synthesized esters can then be transferred to other lipoproteins, such as VLDL and LDL, by the cholesteryl ester transfer protein (CETP). Intracellularly, ACAT is responsible for the esterification of cholesterol, and in the absence of CETP, cholesteryl stearate has been identified as a product of ACAT.

While precise quantitative data for the concentration of this compound in human lipoprotein fractions is limited, studies have consistently shown its presence at lower levels relative to unsaturated cholesteryl esters. The following table provides an illustrative overview of the typical relative abundance of major cholesteryl esters in human LDL, based on compiled research findings.

Table 2: Illustrative Relative Abundance of Major Cholesteryl Esters in Human Low-Density Lipoprotein (LDL)

| Cholesteryl Ester | Typical Relative Abundance (%) |

|---|---|

| Cholesteryl Linoleate (C18:2) | ~50% |

| Cholesteryl Oleate (B1233923) (C18:1) | ~20-25% |

| Cholesteryl Palmitate (C16:0) | ~10-15% |

| Cholesteryl Arachidonate (C20:4) | ~5-10% |

| Cholesteryl Stearate (C18:0) | ~1-2% |

These values are approximate and can vary between individuals.

Biosynthetic Pathways and Enzymology of Cholest 5 En 3 Yl Octadecanoate Formation

In Vivo Esterification Mechanisms

The formation of cholesterol esters, including Cholest-5-en-3-yl octadecanoate, within a cell is a vital process for managing cholesterol levels. creative-proteomics.com This esterification converts free cholesterol, a molecule that can be toxic to cells in high concentrations, into a more inert form for storage in lipid droplets. wikipedia.orgnih.gov The primary enzyme responsible for this conversion is Acyl-CoA:Cholesterol Acyltransferase (ACAT). creative-proteomics.com

Contributions of Other Putative Esterifying Enzymes

While ACAT is the primary enzyme for intracellular cholesterol esterification, other enzymes can also contribute to the formation of sterol esters. Lecithin:cholesterol acyltransferase (LCAT) is a key enzyme in plasma that esterifies cholesterol on the surface of high-density lipoprotein (HDL) particles. nih.govsigmaaldrich.com However, LCAT utilizes phosphatidylcholine as the acyl donor, unlike ACAT which uses acyl-CoA. sigmaaldrich.com

Evidence from studies on mice with a disrupted ACAT gene suggests the existence of other cholesterol esterification enzymes in mammals. pnas.org Even with the ACAT gene knocked out, some tissues still showed significant cholesterol ester levels and esterification activity. pnas.org In plants, an enzyme called Phospholipid:Sterol Acyltransferase (PSAT) performs a similar function to ACAT in animal cells. wikipedia.org

Comparative Esterification Enzyme Characteristics Across Organisms (e.g., Human vs. Yeast ACAT)

The fundamental process of sterol esterification is conserved across a wide range of organisms, from yeast to humans, highlighting its biological importance. nih.govyeastgenome.org In the yeast Saccharomyces cerevisiae, the orthologs of human ACAT are encoded by the ARE1 and ARE2 genes, which are responsible for sterol ester synthesis.

| Feature | Human ACAT | Yeast ACAT (Are1/Are2) |

| Function | Sterol Ester Synthesis | Sterol Ester Synthesis |

| Substrates | Cholesterol, various acyl-CoAs | Ergosterol, various acyl-CoAs |

| Cellular Location | Endoplasmic Reticulum | Endoplasmic Reticulum |

| Regulation | Allosteric activation by sterols, feedback inhibition | Regulated by sterol levels and cellular signals |

Chemical Synthesis Methodologies for Sterol Esters (as a Research Tool/Model)

To study the properties and functions of specific cholesterol esters like this compound, researchers often rely on chemical synthesis methods. These methods provide a way to produce pure compounds for various experimental purposes.

One approach involves the esterification of cholesterol with the corresponding fatty acid or its derivative. A study reported an efficient synthesis of cholesterol esters of long-chain saturated fatty acids using a triphenylphosphine-sulfur trioxide adduct as an organocatalyst. nih.gov This reaction was performed in toluene (B28343) at 110°C with equimolar amounts of the reagents. nih.gov

Another method is the ester interchange, or transesterification, starting with a cholesterol ester and the methyl ester of the desired fatty acid, using a catalyst like sodium ethylate. researchgate.net More recently, a cross-coupling chemistry process has been developed to synthesize cholesterol esters. scirp.orgnih.gov This method involves microwaving a mixture of cholesterol, sodium tert-butoxide, an aroyl chloride, and a palladium catalyst in 1,4-dioxane. scirp.orgnih.gov These synthetic approaches are invaluable for creating specific sterol esters to be used as standards in biological assays or to investigate their physical and chemical properties.

Catabolism and Metabolic Fate of Cholest 5 En 3 Yl Octadecanoate

Enzymatic Hydrolysis Pathways

The initial and critical step in the metabolism of Cholest-5-en-3-yl octadecanoate, also known as cholesteryl stearate (B1226849), is its hydrolysis into cholesterol and octadecanoic acid (stearic acid). This cleavage is facilitated by specific enzymes in different physiological compartments.

Action of Pancreatic Cholesterol Esterase

In the intestinal lumen, dietary cholesteryl esters like this compound are subjected to the action of pancreatic cholesterol esterase (CEase). creative-enzymes.comnih.gov This enzyme, synthesized in the acinar cells of the pancreas and secreted into the small intestine, is crucial for the absorption of dietary cholesterol. nih.gov CEase catalyzes the hydrolysis of the ester bond, releasing free cholesterol and stearic acid. youtube.com The activity of pancreatic CEase is significantly enhanced by the presence of bile salts, which emulsify the lipid substrate, making it more accessible to the enzyme. creative-enzymes.com Studies have shown that inhibitors of pancreatic CEase can effectively reduce the absorption of cholesterol from dietary sources, highlighting the enzyme's pivotal role in cholesterol bioavailability. nih.gov

Lysosomal Acid Lipase (B570770) (LAL) Mediated Intracellular Degradation

Within the cell, cholesteryl esters that are taken up from lipoproteins are transported to lysosomes for degradation. wikipedia.org Here, lysosomal acid lipase (LAL), also known as acid cholesteryl ester hydrolase, is the key enzyme responsible for hydrolyzing cholesteryl esters at an acidic pH. nih.govfrontiersin.org LAL breaks down this compound into free cholesterol and octadecanoic acid. nih.gov The essential role of LAL in lipid catabolism is underscored by genetic disorders such as Wolman disease and cholesteryl ester storage disease (CESD), which result from a deficiency in LAL activity and lead to the accumulation of cholesteryl esters and triglycerides in various tissues. nih.govahajournals.org The hydrolysis of cholesteryl esters by LAL is a critical step for the release of free cholesterol from the lysosome to be used by the cell. frontiersin.orgmit.edu

Cellular Processing of Hydrolysis Products

Following the enzymatic hydrolysis of this compound, the resulting free cholesterol and octadecanoic acid are integrated into various cellular metabolic networks.

Free Cholesterol Repurposing within Metabolic Networks

The free cholesterol liberated from the lysosome is transported to other cellular compartments, primarily the endoplasmic reticulum (ER) and the plasma membrane. frontiersin.orgfrontiersin.org In the ER, excess free cholesterol can be re-esterified by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) to form cholesteryl esters, which are then stored in cytosolic lipid droplets. creative-proteomics.comahajournals.orgnih.gov This process serves as a protective mechanism to prevent the cytotoxic effects of excess free cholesterol. ahajournals.org The stored cholesteryl esters can be mobilized by neutral cholesterol ester hydrolase (nCEH) to release free cholesterol when needed. ahajournals.org Free cholesterol is an essential component of cell membranes, regulating their fluidity and function. nih.gov It also serves as a precursor for the synthesis of vital molecules such as steroid hormones, bile acids, and vitamin D. nih.govnih.gov

Octadecanoic Acid Metabolic Integration

Octadecanoic acid, a saturated long-chain fatty acid, can be utilized by the cell in several ways. hmdb.ca It can be activated to its CoA derivative, stearoyl-CoA, and subsequently undergo β-oxidation to generate acetyl-CoA, which can enter the citric acid cycle for energy production. researchgate.net A significant metabolic fate of stearic acid is its desaturation to oleic acid, a monounsaturated fatty acid, by the enzyme stearoyl-CoA desaturase (SCD). nih.govnih.govresearchgate.net Oleic acid is a preferred substrate for the synthesis of triglycerides and other complex lipids. nih.gov Isotope labeling studies in humans have indicated that the conversion of stearic acid to oleic acid is more efficient than the conversion of palmitic acid to palmitoleic acid. wikipedia.org

Intermediary Metabolites and Transformations (e.g., Cholestenone from Cholesterol)

Cholesterol can be a substrate for various enzymatic transformations, leading to the formation of other biologically active molecules. One such transformation is the conversion of cholesterol to cholest-4-en-3-one (cholestenone). scispace.comnih.gov This oxidation reaction can be catalyzed by cholesterol oxidase, an enzyme found in various microorganisms. nih.gov In mammals, cholestenone is primarily metabolized in the liver. scispace.commedchemexpress.com Cholest-5-en-3-one is another cholesterol metabolite that can be formed and has been shown to be catabolized to 4-cholestenone in the intestinal tract. nih.gov These transformations represent pathways by which cholesterol can be further metabolized and potentially exert different physiological effects.

Biological Functionality and Cellular Interplay of Cholest 5 En 3 Yl Octadecanoate

Role in Intracellular Lipid Storage and Reservoir Formation

The primary intracellular function of Cholest-5-en-3-yl octadecanoate is to serve as a storage depot for cholesterol, thereby preventing the cytotoxic effects of excess free cholesterol. lipotype.comnih.gov The synthesis of cholesteryl esters like this compound is a key step in cellular cholesterol homeostasis. This process occurs mainly in the endoplasmic reticulum (ER) and is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comahajournals.org ACAT facilitates the transfer of a fatty acyl group from a donor molecule to cholesterol, forming a highly nonpolar cholesteryl ester. creative-proteomics.com

Once synthesized, these hydrophobic esters are sequestered from the aqueous environment of the cytoplasm by being packaged into the core of specialized organelles known as lipid droplets (LDs). lipotype.comcreative-proteomics.comahajournals.org These droplets are composed of a neutral lipid core, consisting mainly of cholesteryl esters and triacylglycerols, which is surrounded by a phospholipid monolayer and associated proteins. nih.govmdpi.com Lipid droplets are dynamic reservoirs, and the cholesteryl esters stored within them can be hydrolyzed by neutral cholesterol ester hydrolase (nCEH) to release free cholesterol when the cell requires it for processes such as membrane synthesis or steroid hormone production. creative-proteomics.comahajournals.orgnih.gov The accumulation of cholesteryl esters within these droplets is a hallmark of various cell types, including steroidogenic cells and macrophage foam cells in atherosclerotic lesions. lipotype.comnih.gov

| Feature | Description |

| Synthesis Location | Endoplasmic Reticulum (ER) creative-proteomics.comahajournals.org |

| Key Enzyme | Acyl-CoA:cholesterol acyltransferase (ACAT) creative-proteomics.com |

| Storage Organelle | Lipid Droplets (LDs) lipotype.commdpi.comnih.gov |

| Function | Inert storage form of cholesterol, preventing cytotoxicity of free cholesterol. lipotype.comnih.gov |

| Mobilization | Hydrolysis by neutral cholesterol ester hydrolase (nCEH) to release free cholesterol. creative-proteomics.comahajournals.org |

Modulatory Effects on Cellular Membrane Biophysics (Non-Human Specific Contexts)

The biophysical properties of cellular membranes are critically regulated by the presence of free cholesterol. However, this compound, due to its structure, does not participate in this regulation in the same direct manner. Its bulky and highly hydrophobic nature, resulting from the attached octadecanoate chain, makes its incorporation into the phospholipid bilayer energetically unfavorable. differencebetween.comcreative-proteomics.comnih.gov Its primary influence on membrane biophysics is therefore indirect, occurring through the regulation of the cellular pool of free cholesterol.

Membrane fluidity is directly modulated by free cholesterol. quora.comnih.gov Free cholesterol inserts itself between phospholipid molecules, where its rigid steroid ring structure restricts the motion of the fatty acid chains at higher temperatures, thereby decreasing fluidity and increasing membrane order. quora.com Conversely, at low temperatures, it disrupts the tight packing of phospholipids (B1166683), preventing the membrane from becoming overly rigid. quora.com

This compound does not perform this function. differencebetween.comcreative-proteomics.com Instead, by serving as the storage form of cholesterol, its synthesis by the ACAT enzyme removes excess free cholesterol from the cell, including from membranes. creative-proteomics.com This process is a crucial part of cellular homeostasis that helps maintain an optimal level of free cholesterol in the membranes, indirectly preserving their necessary fluidity and function.

Free cholesterol is also known to increase the thickness of the lipid bilayer and decrease its permeability to small, water-soluble molecules. creative-proteomics.comquora.com It achieves this by ordering the phospholipid acyl chains and filling the gaps between them. nih.gov this compound, being sequestered within lipid droplets and not a significant component of the membrane bilayer, does not directly contribute to these properties. creative-proteomics.comnih.gov Research has identified a transient pool of cholesteryl esters that can be associated with the plasma membrane during the process of selective uptake from high-density lipoproteins (HDL), but this is a temporary state related to transport rather than a stable structural role. nih.gov

The lateral organization of lipids within the membrane into specialized domains, such as lipid rafts, is heavily influenced by free cholesterol. creative-proteomics.comnih.gov These rafts are microdomains enriched in cholesterol and sphingolipids that serve as platforms for signaling proteins. creative-proteomics.comnih.gov this compound is not a component of these domains. nih.govcreative-proteomics.com Its synthesis and subsequent storage help regulate the amount of free cholesterol available to form these rafts, thus indirectly influencing their formation and stability. The conversion of free cholesterol into its esterified form is a mechanism to buffer the cholesterol content of membranes, preventing the disruption that excessive free cholesterol could cause.

Molecular Interactions with Other Biomolecules

As a principal transport form of cholesterol, this compound engages in crucial interactions with larger biomolecular assemblies, particularly lipoproteins and intracellular lipid particles.

For transport through the aqueous environment of the bloodstream, the hydrophobic this compound is packaged into the core of lipoproteins. nih.govmdpi.com Lipoproteins are complex particles composed of a neutral lipid core (containing cholesteryl esters and triglycerides) and an outer monolayer of phospholipids, free cholesterol, and apolipoproteins. mdpi.com this compound is a key component of the core of various lipoproteins, including very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). ahajournals.orgresearchgate.net

A key protein involved in the transport of this compound is the Cholesteryl Ester Transfer Protein (CETP). ahajournals.orgnih.gov CETP facilitates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins like VLDL and LDL in exchange for triglycerides. wikipedia.orgnih.govsemanticscholar.org This process is a central part of reverse cholesterol transport, a pathway that moves cholesterol from peripheral tissues back to the liver. researchgate.netnih.gov

Within the cell, as previously mentioned, this compound is the primary resident of the core of lipid droplets. lipotype.comnih.gov These intracellular particles are surrounded by a phospholipid monolayer and a coat of specific proteins, such as those from the perilipin family, which regulate lipid storage and mobilization. mdpi.comnih.gov The interaction between the cholesteryl ester core and these surface proteins is critical for the dynamic function of lipid droplets as cellular energy and lipid reservoirs. nih.gov

| Interacting Molecule/Particle | Role of this compound | Key Proteins Involved |

| Lipoproteins (VLDL, LDL, HDL) | Transported within the hydrophobic core through the bloodstream. nih.govmdpi.com | Apolipoproteins, CETP mdpi.comnih.gov |

| Intracellular Lipid Droplets | Stored within the hydrophobic core as an energy/cholesterol reservoir. lipotype.comnih.gov | ACAT, Perilipins, nCEH creative-proteomics.comnih.gov |

Interactions with Membrane-Associated Proteins

This compound, a cholesteryl ester formed from the condensation of cholesterol and stearic acid, is a significant lipid molecule found within various biological systems. ebi.ac.uknih.gov Its interactions with membrane-associated proteins are a subject of ongoing research, particularly concerning its influence on the structure and function of cellular membranes and its role in the transport and metabolism of lipids.

The incorporation of this compound into lipid bilayers can modulate the physical properties of the membrane, which in turn affects the activity of embedded proteins. Studies on model bilayers have provided insights into how this molecule, along with other cholesteryl esters, influences the organization of membrane lipids. The long, saturated acyl chain of the stearate (B1226849) moiety and the rigid sterol ring of cholesterol contribute to the molecule's behavior within the lipid environment. ebi.ac.uk

Research using techniques such as magic-angle spinning and solution 13C nuclear magnetic resonance has been employed to study the behavior of cholesteryl esters in model bilayers. thegoodscentscompany.com These studies help to elucidate the conformational and dynamic properties of molecules like this compound within a membrane-like environment. The orientation and interaction of the ester with surrounding phospholipids and other membrane components can create specific microenvironments that may favor or hinder the function of certain membrane proteins.

One area of significant interest is the interaction of this compound with proteins involved in lipoprotein metabolism. For instance, its presence in low-density lipoprotein (LDL) particles is crucial for their structure and subsequent interaction with LDL receptors on the cell surface. ebi.ac.uk The composition of cholesteryl esters within LDL particles can influence their binding affinity to these receptors, thereby affecting cellular cholesterol uptake.

Furthermore, this compound is a substrate for certain enzymes that are associated with membranes. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of cholesterol, producing cholesteryl esters including this compound. ebi.ac.uk The activity of this enzyme is intricately linked to the lipid composition of the endoplasmic reticulum membrane where it resides.

The table below summarizes key research findings related to the interaction of this compound with membrane-associated systems and proteins.

| Research Area | Key Findings |

| Model Membrane Studies | The structure of self-assembled monolayers of cholesteryl esters is influenced by the interactions between the sterol rings and the fatty acid chains with the substrate. ebi.ac.uk |

| Lipoprotein Metabolism | Cholesteryl ester species, including this compound, can differentially affect plasma cholesterol levels, partly by influencing their hydrolysis rates and intestinal absorption. ebi.ac.uk |

| Drug Delivery Systems | Nanostructured lipid carriers (NLCs) prepared with this compound can be targeted to LDL receptors, which are overexpressed in certain cancer cells, to enhance drug delivery. ebi.ac.uk |

It is important to note that much of the research on this compound's direct interactions with specific membrane proteins is often in the broader context of cholesterol and lipid metabolism. The precise, direct binding affinities and conformational changes induced in a wide array of membrane-associated proteins by this specific cholesteryl ester remain an active area of investigation.

Advanced Methodologies for Investigating Cholest 5 En 3 Yl Octadecanoate

Analytical Techniques for Structural Elucidation and Quantification

Precise identification and measurement of Cholest-5-en-3-yl octadecanoate and related lipid species are foundational to understanding its function. Modern analytical chemistry offers a powerful suite of techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of cholesteryl esters like this compound. nih.govspringernature.com This method is particularly well-suited for volatile and semi-volatile compounds. However, due to the low volatility of cholesteryl esters, a derivatization step is often required to enhance their volatility and improve detection. nih.gov This typically involves converting the ester into a more volatile form, for instance, through silylation. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. nih.govresearchgate.net While highly effective for quantification, GC-MS can be limited by cumbersome sample preparation and potentially long run times. biorxiv.org

Key GC-MS Parameters for Cholesteryl Ester Analysis:

| Parameter | Description | Typical Conditions |

| Derivatization Agent | Reagent used to increase the volatility of the analyte. | Silylating agents (e.g., BSTFA) |

| Ionization Mode | Method used to ionize the sample molecules. | Electron Impact (EI) |

| Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fatty Acyl Chain Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the comprehensive analysis of lipids, including the detailed profiling of fatty acyl chains in cholesteryl esters. nih.govnih.gov This method overcomes some of the limitations of GC-MS, as it often does not require derivatization, thus simplifying sample preparation. biorxiv.org

In LC-MS/MS, the sample is first separated using liquid chromatography, typically reversed-phase, which separates molecules based on their hydrophobicity. biorxiv.org The separated lipids then enter the mass spectrometer. The "tandem" aspect (MS/MS) involves multiple stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process provides detailed structural information, allowing for the precise identification of the fatty acyl chain attached to the cholesterol backbone. nih.gov The high sensitivity and selectivity of LC-MS/MS enable the detection and quantification of a wide range of cholesteryl esters, even at low concentrations. chromatographyonline.com

Typical LC-MS/MS Workflow for Cholesteryl Ester Profiling:

| Step | Description |

| Lipid Extraction | Isolation of lipids from the biological sample using methods like the Bligh and Dyer or Folch extraction. nih.govresearchgate.net |

| LC Separation | Separation of different lipid classes and molecular species using a C18 or similar reversed-phase column. biorxiv.org |

| MS Detection | Ionization of the lipids (e.g., using electrospray ionization - ESI) and detection of precursor ions. |

| MS/MS Fragmentation | Isolation and fragmentation of the precursor ion to generate characteristic product ions for structural confirmation. |

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to comprehensively analyze all small molecules (metabolites) within a biological sample, providing a snapshot of the metabolic state. nih.gov This approach is invaluable for discovering novel biomarkers and understanding the broader metabolic pathways in which this compound is involved. plos.org Both GC-MS and LC-MS are the primary analytical platforms used in untargeted metabolomics. nih.gov

In an untargeted study, the data acquisition is designed to capture as many molecular features as possible. The resulting complex datasets are then analyzed using sophisticated statistical and bioinformatic tools to identify significant differences between experimental groups. nih.govplos.org This can reveal correlations between the levels of this compound and other metabolites, shedding light on its metabolic regulation and potential biological functions. nih.govfrontiersin.org For instance, an untargeted lipidomics study might reveal that elevated levels of this compound are associated with specific changes in glycerophospholipid or sphingolipid metabolism. frontiersin.org

Computational and Biophysical Modeling

In addition to analytical techniques, computational and biophysical modeling provides a powerful lens through which to investigate the behavior of this compound at the molecular level.

Molecular Dynamics Simulations for Membrane Integration and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for investigating how molecules like this compound integrate into and affect the dynamics of biological membranes. trinity.edu By creating a virtual model of a lipid bilayer containing this compound, researchers can simulate its behavior and observe its interactions with other lipid molecules and proteins.

These simulations can provide insights into how the presence of this cholesteryl ester influences key membrane properties such as thickness, fluidity, and the ordering of lipid tails. nih.gov This information is crucial for understanding how this compound might modulate the function of membrane-bound proteins and cellular signaling processes.

In Silico Prediction of Biological Interactions

In silico methods, which are computational approaches, are increasingly used to predict the biological interactions of molecules like this compound. These methods can help to identify potential protein binding partners and elucidate the structural basis for these interactions.

One common approach is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov By docking this compound to the structures of various proteins, researchers can generate hypotheses about which proteins it might interact with in a biological system. Furthermore, the identification of conserved sequence motifs, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif, in proteins can suggest potential cholesterol-binding sites. nih.gov These computational predictions can then guide further experimental validation to confirm the biological relevance of these interactions.

Cell-Based and In Vitro Experimental Systems (Excluding Direct Human Cellular Applications)

The investigation of this compound in non-human, cell-based, and in vitro systems provides crucial insights into its metabolic fate and transport. These controlled experimental environments allow for the detailed examination of specific biochemical pathways and interactions without the complexities of a whole organism.

Lipid Transfer and Efflux Assays

Lipid transfer and efflux assays are fundamental in understanding the movement of this compound between different lipid environments, such as from lipoproteins to cells or vice versa. These assays often employ cell lines like murine macrophages or are conducted in cell-free systems to elucidate the mechanisms of lipid transport.

In a typical cholesterol efflux assay, cells such as mouse peritoneal macrophages are first loaded with a labeled form of cholesterol or a cholesteryl ester. ahajournals.org The cells are then incubated with an acceptor particle, often a high-density lipoprotein (HDL), and the movement of the label from the cells to the acceptor is quantified. ahajournals.org While specific studies focusing solely on the efflux of this compound are not extensively detailed, the principles of these assays are applicable. For instance, studies have investigated the efflux of the general pool of cholesteryl esters from macrophages. ahajournals.org It has been demonstrated that the mobilization of the entire cholesteryl ester pool is not the rate-limiting step in cholesterol efflux from mouse macrophages. ahajournals.org

Research on lipid nanoparticle uptake has provided some insights into the cellular handling of this compound. In one study, the uptake of nanoemulsions containing different cholesteryl esters was compared across various cell types. The uptake of cholesteryl stearate (B1226849) nanoemulsions was found to be higher in macrophages compared to cholesteryl oleate (B1233923) and cholesteryl linoleate. ebi.ac.uk

Table 1: Cellular Uptake of Cholesteryl Ester Nanoemulsions

| Cell Type | Cholesteryl Oleate Uptake | Cholesteryl Linoleate Uptake | Cholesteryl Stearate Uptake |

|---|---|---|---|

| HUVEC | Greater than other esters | - | - |

| Fibroblasts | Greater than other esters | - | - |

| Monocytes | Equal to other esters | Equal to other esters | Equal to other esters |

| Macrophages | Negligible | Negligible | Higher than other esters |

Data synthesized from in vitro microsomal assays. ebi.ac.uk

Furthermore, investigations into lipid nanoparticles for drug delivery have utilized this compound. A study optimizing nanostructured lipid carriers considered either cholesterol or cholesteryl stearate for targeting low-density lipoprotein (LDL) receptors. researchgate.net Another study on synthetic lipid nanoparticles observed that enriching lipidots with cholesteryl stearate led to a dose-dependent increase in uptake by the ovaries in mice. snmjournals.org

Enzymatic Activity Measurements

The enzymatic synthesis and breakdown of this compound are critical aspects of its metabolism. In vitro assays are employed to measure the activity of enzymes responsible for these processes, such as cholesterol esterases and acyl-CoA:cholesterol acyltransferases (ACAT).

Studies on rat liver enzymes have demonstrated the in vitro hydrolysis of various cholesteryl esters, including this compound. In these experiments, liver homogenates or subcellular fractions are incubated with the cholesteryl ester substrate, and the rate of hydrolysis is measured by quantifying the released free cholesterol. oup.com The rate of hydrolysis of cholesteryl stearate was found to be influenced by the presence of other lipids in the incubation mixture, suggesting that its solubility affects its availability as a substrate. oup.com

Table 2: In Vitro Hydrolysis of Cholesteryl Esters by Rat Liver Enzymes

| Substrate | Relative Rate of Hydrolysis |

|---|---|

| Cholesteryl Oleate | 100 |

| Cholesteryl Palmitate | 80 |

| Cholesteryl Stearate | 60 |

Hypothetical data for illustrative purposes based on findings that hydrolysis rates vary between different cholesteryl esters. oup.com

The enzymatic synthesis of this compound is primarily catalyzed by ACAT. In vitro microsomal assays are used to measure ACAT activity. For example, in studies involving the parasite Toxoplasma gondii, which expresses ACAT-like enzymes, the synthesis of various cholesteryl esters has been quantified. When different radiolabeled fatty acids were provided, cells expressing one of the parasite's ACAT enzymes, TgACAT1, were found to produce cholesteryl stearate, although at lower levels compared to cholesteryl oleate and cholesteryl palmitate. nih.gov In contrast, cells expressing another enzyme, TgACAT2, synthesized roughly equal amounts of cholesteryl esters from palmitate, stearate, oleate, and arachidonate. nih.gov

A combination of enzymatic reactions and high-performance liquid chromatography (HPLC) provides a sensitive method for quantifying both free and esterified cholesterol, including this compound, in cultured cells. This method involves the enzymatic conversion of cholesterol to cholest-4-en-3-one by cholesterol oxidase, which can then be detected by HPLC. For the measurement of total cholesterol, cholesteryl esters are first hydrolyzed to free cholesterol using cholesterol esterase. researchgate.net This technique has been successfully applied to quantify cholesteryl esters, including oleate, palmitate, stearate, and linoleate, in cell homogenates. researchgate.net

Future Directions and Unresolved Questions in Cholest 5 En 3 Yl Octadecanoate Research

Elucidating Specific Roles Beyond General Cholesteryl Ester Functions

A primary challenge in lipid research is to define the specific, non-redundant functions of individual lipid molecules. While cholesteryl esters are known to be a less polar, transport and storage form of cholesterol, it is not clear if all cholesteryl ester species are functionally interchangeable. avantiresearch.com Future research must dissect the unique roles of Cholest-5-en-3-yl octadecanoate that are distinct from those of its unsaturated counterparts, such as cholesteryl oleate (B1233923) or linoleate.

Unresolved questions in this area include:

Signaling and Regulatory Roles: Does this compound act as a signaling molecule or a modulator of cellular pathways? Many lipids serve as second messengers or allosteric regulators of proteins, and it is plausible that the distinct biophysical properties imparted by the stearate (B1226849) chain could allow for specific interactions. rsc.org

Influence on Disease Pathogenesis: Increased levels of cholesteryl esters are associated with several diseases, including atherosclerosis and certain neurological disorders like Alzheimer's disease. wikipedia.orgcreative-proteomics.com However, the specific contribution of saturated species like this compound versus unsaturated species is not well defined. Studies have shown that long-chain cholesteryl esters are reduced in the plasma of Alzheimer's patients, suggesting a complex role that requires further investigation. nih.gov

Subcellular Localization and Function: Is there preferential partitioning of this compound into specific subcellular compartments or lipid droplet subpopulations? Research using advanced imaging has shown that lipid droplets can be heterogeneous, and some may preferentially store certain neutral lipids over others. nih.gov Understanding if and why this specific cholesteryl ester is enriched in certain locations could reveal novel functions.

Deeper Understanding of Structure-Function Relationships in Biological Contexts

The physical properties of a lipid molecule heavily influence its biological function. For this compound, the fully saturated stearate chain results in a more linear and less flexible structure compared to unsaturated fatty acid esters. wikipedia.org This structural difference is fundamental to its behavior in biological systems, yet the precise implications are not fully understood.

Key areas for future investigation include:

Membrane and Lipoprotein Dynamics: How does the incorporation of this compound, versus its unsaturated counterparts, affect the fluidity, packing, and stability of lipid membranes and the core of lipoproteins? creative-proteomics.com The "stiffer" nature of the stearate chain likely influences these properties, which in turn affects membrane protein function and lipoprotein metabolism.

Enzymatic Specificity: How does the saturation of the fatty acid chain affect its recognition and processing by enzymes? The enzymes responsible for both the synthesis (ACATs) and hydrolysis (cholesterol esterases) of cholesteryl esters may exhibit substrate preferences. creative-proteomics.comnih.gov Determining the relative efficiency with which this compound is metabolized is crucial for understanding its turnover and steady-state levels.

Interaction with Other Lipids: The cellular lipidome is a complex mixture. Future studies should explore how this compound interacts with other lipids, such as triglycerides and phospholipids (B1166683), within lipid droplets and membranes. These interactions could lead to the formation of specific lipid domains with unique functional properties.

| Property | Cholesteryl Stearate (C18:0) | Cholesteryl Oleate (C18:1) |

| Fatty Acid Chain | Stearic Acid (Saturated) | Oleic Acid (Monounsaturated) |

| Structure | More linear, less flexible | Kinked, more flexible |

| Packing in Aggregates | Tighter, more ordered | Looser, less ordered |

| Melting Point | Higher (approx. 80-83°C) chemicalbook.com | Lower (approx. 49-51°C) |

Development of Novel Research Tools and Methodologies

Advancing our knowledge of this compound is contingent upon the development of more sophisticated analytical and experimental tools. nih.gov The hydrophobicity and poor ionization of cholesteryl esters present significant challenges for their study. biorxiv.orgnih.gov

Future technological development should focus on:

High-Resolution Imaging: The creation of specific molecular probes is essential for visualizing the trafficking and localization of this compound in living cells. While general fluorescent cholesterol analogs exist, probes that can distinguish between different ester forms are needed. nih.govfau.edu Furthermore, advancements in mass spectrometry imaging (MSI) hold the promise of mapping the distribution of this specific lipid within tissue sections with high spatial resolution, providing anatomical context to its function. nih.govnih.govacs.org

Sensitive and Specific Quantification: While liquid chromatography-mass spectrometry (LC-MS) is the current standard, methods need to be continually improved to enhance sensitivity and to reliably separate and quantify isobaric lipid species (molecules with the same mass but different structures). biorxiv.orgbiorxiv.orgimrpress.com

Functional Probes and Inhibitors: Developing selective inhibitors for the enzymes that metabolize this compound would be a powerful tool to dissect its specific metabolic pathways and downstream effects. nih.gov Likewise, creating functionalized probes that can identify its specific binding partners would help to uncover its role in cellular signaling.

Exploration of Inter-species Metabolic Variations

Translating findings from animal models to human health requires a thorough understanding of the metabolic differences between species. The metabolism of cholesteryl esters, including their synthesis, transport, and breakdown, can vary significantly. nih.gov

Key research questions include:

Comparative Lipidomics: Comprehensive lipidomic analyses comparing the cholesteryl ester profiles across different species (e.g., mice, rats, rabbits, primates) under various physiological conditions are needed. biorxiv.org This would highlight which species are most relevant for modeling human metabolism of this compound. For example, studies have already shown that the activity of cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters between lipoproteins, differs significantly between species like hamsters, rabbits, and humans. nih.gov

Enzyme Homologs: Do the key enzymes in cholesteryl ester metabolism (e.g., ACAT, LCAT, cholesterol esterases) in different species have the same substrate specificity for stearate versus other fatty acids? nih.gov Studies on the parasite Toxoplasma gondii have shown its ACAT-related enzymes prefer to use palmitate, another saturated fatty acid, highlighting that substrate preference is not universally conserved. nih.gov

Dietary Influences: How do dietary differences between species impact the baseline levels and metabolic flux of this compound? Understanding these baseline differences is critical for designing and interpreting studies that involve dietary interventions.

A study on macrophage foam cells, which are critical in atherosclerosis, revealed significant species differences in the turnover rate of the cholesteryl ester cycle between mice, rats, and rabbits, suggesting these variations could partly explain differing susceptibilities to the disease. nih.gov

| Species | Relative TG/CE Transfer Ratio (vs. Human CETP) | Cholesteryl Ester Cycle Turnover (in Macrophages) |

| Human | 1.00 nih.gov | - |

| Rabbit | 1.40 nih.gov | < 10% in 24h nih.gov |

| Monkey | 1.44 nih.gov | - |

| Hamster | 6.08 nih.gov | - |

| Mouse | - | 63% in 24h nih.gov |

| Rat | - | 33% in 24h nih.gov |

By systematically addressing these unresolved questions, the scientific community can move toward a more complete and nuanced understanding of this compound, paving the way for new insights into lipid biology and the development of novel therapeutic strategies for associated diseases.

Q & A

Q. What are the most reliable synthetic routes for Cholest-5-en-3-yl octadecanoate, and how can purity be optimized?

this compound (cholesteryl stearate) is typically synthesized via esterification of cholesterol with stearic acid. Key methods include:

- Steglich esterification : Uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid, ensuring high yield and purity .

- Acid chloride method : Reacts stearic acid with thionyl chloride to form stearoyl chloride, followed by reaction with cholesterol under anhydrous conditions . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via melting point analysis or HPLC .

Q. How can researchers validate the structural identity of this compound?

Structural validation requires a combination of:

- NMR spectroscopy : - and -NMR to confirm ester bond formation and stereochemistry at C-3 .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 653.6) .

- X-ray crystallography : For absolute configuration determination, though challenges arise due to the compound’s low crystallinity .

Q. What biological roles or metabolic pathways involve this compound?

As a cholesterol ester, it participates in lipid metabolism, including:

- Lipoprotein assembly : Incorporation into low-density lipoprotein (LDL) particles for cholesterol transport .

- Membrane dynamics : Modulates lipid raft stability and signaling pathways in cell membranes . In vitro studies often use radiolabeled stearic acid to track esterification kinetics in hepatocyte models .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in transesterification reactions?

The bulky cholestane ring system creates steric hindrance, limiting nucleophilic attack at the ester carbonyl group. Strategies to enhance reactivity include:

- Catalytic methods : Lipases (e.g., Candida antarctica Lipase B) under mild conditions to preserve stereochemistry .

- Solvent optimization : Use of non-polar solvents (e.g., toluene) to reduce dielectric effects and stabilize transition states . Computational modeling (DFT) can predict regioselectivity and transition-state energies .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

Key challenges include:

- Matrix interference : Co-eluting lipids in LC-MS require advanced separation techniques (e.g., UPLC with C18 columns) .

- Isomer discrimination : Chiral columns (e.g., Chiralpak IA) differentiate between 3β- and 3α-epimers .

- Low abundance : Pre-concentration via solid-phase extraction (SPE) using C8 cartridges improves detection limits .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or space groups may arise from:

- Polymorphism : Temperature-dependent crystallization trials (e.g., slow cooling from ethanol) can isolate stable forms .

- Data refinement : SHELXL software allows robust refinement against twinned or high-disorder datasets . Collaborative validation via platforms like the Cambridge Structural Database (CSD) ensures reproducibility .

Q. What computational approaches are effective for studying the membrane interactions of this compound?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model:

- Phase behavior : Transition temperatures and lateral diffusion in lipid bilayers .

- Cholesterol displacement : Free energy calculations (e.g., umbrella sampling) quantify ester-cholesterol competition in membranes . Validation requires comparison with experimental data (e.g., neutron scattering or fluorescence anisotropy) .

Methodological Guidance

Designing a study to investigate the enzymatic hydrolysis of this compound:

- Enzyme selection : Use cholesterol esterase (e.g., Pseudomonas sp. lipase) with pH-stat titration to monitor hydrolysis kinetics .

- Control variables : Temperature (25–37°C), substrate concentration (0.1–5 mM), and ionic strength (0.1 M PBS) .

- Data analysis : Fit time-course data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) .

Addressing reproducibility issues in synthetic protocols:

- Anhydrous conditions : Use molecular sieves (3Å) during esterification to prevent side reactions .

- Batch-to-batch variability : Implement quality control via -NMR integration of characteristic peaks (e.g., δ 4.6 ppm for C-3 proton) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.